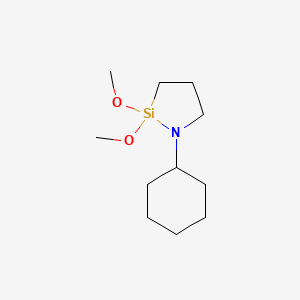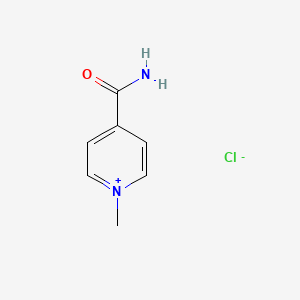
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride is a quaternary ammonium compound derived from pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridinium ring substituted with an aminocarbonyl group and a methyl group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride typically involves quaternization reactions. One common method is the reaction of pyridine derivatives with alkyl halides under conventional, microwave, or ultrasound conditions. For instance, pyridine-4-aldoxime can be quaternized using dihaloalkanes such as diiodopropane or dibromopropane in the presence of solvents like acetone or deep eutectic solvents . The microwave method is particularly efficient, offering higher yields and faster reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization processes. These processes utilize pyridine derivatives and alkyl halides in the presence of suitable solvents and catalysts to achieve high yields and purity. The use of environmentally friendly solvents and optimized reaction conditions is crucial for sustainable industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert pyridinium salts to their corresponding pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming N-alkoxypyridinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., iron and mineral acids), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents, temperatures, and catalysts .
Major Products Formed
Major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and N-alkoxypyridinium salts. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride involves its interaction with molecular targets and pathways. For example, cetylpyridinium chloride, a related compound, exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting the growth of pathogenic bacteria . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application and the biological system in which it is used.
Comparación Con Compuestos Similares
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride can be compared with other pyridinium compounds, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Pyridinium ylides: Used in the synthesis of various heterocyclic compounds and as intermediates in organic synthesis.
Pyridine N-oxides: Formed through oxidation reactions and used as intermediates in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyridinium compounds.
Propiedades
Número CAS |
7680-68-4 |
|---|---|
Fórmula molecular |
C7H9ClN2O |
Peso molecular |
172.612 |
Nombre IUPAC |
1-methylpyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |
Clave InChI |
NCSYUVDQJSKXQH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Sinónimos |
4-(Aminocarbonyl)-1-methylpyridinium Chloride; 4-Carbamoyl-1-methylpyridinium Chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


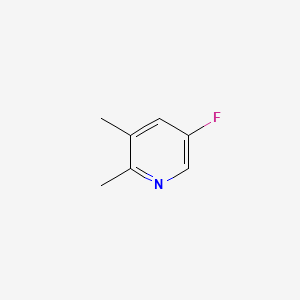
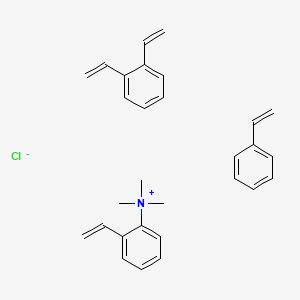

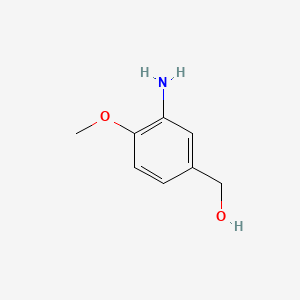
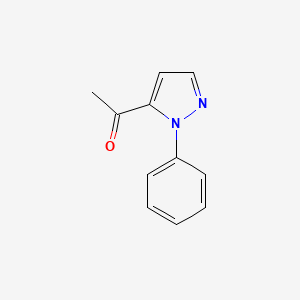
![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
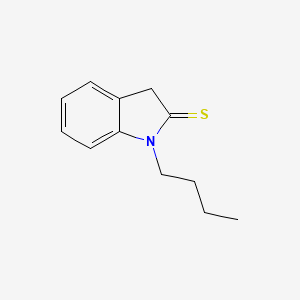
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
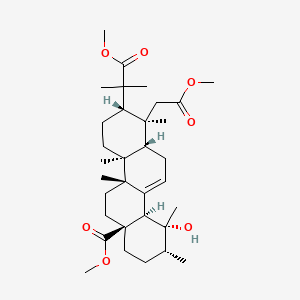
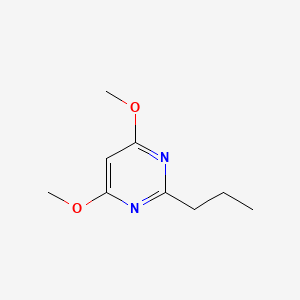
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
